Acetoxime benzoate

Description

BenchChem offers high-quality Acetoxime benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetoxime benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

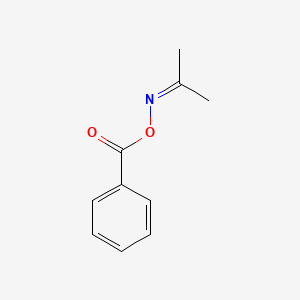

(propan-2-ylideneamino) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(2)11-13-10(12)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIVZNURROIUHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C1=CC=CC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of Acetoxime Benzoate: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis mechanism of acetoxime benzoate, a compound of interest in organic synthesis. The synthesis is a two-step process commencing with the formation of acetoxime, which is subsequently benzoylated. This document details the underlying reaction mechanisms, provides comprehensive experimental protocols, and presents relevant quantitative data. Furthermore, key reaction pathways and experimental workflows are visualized to facilitate a clear understanding of the chemical transformations.

Part 1: Synthesis of Acetoxime

The initial step in producing acetoxime benzoate is the synthesis of acetoxime itself. This is achieved through the condensation reaction of acetone with hydroxylamine, typically in the presence of an acid catalyst.[1]

Mechanism of Acetoxime Formation

The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of acetone. The hydroxylamine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent dehydration to yield the acetoxime and a water molecule. The overall reaction is:

(CH₃)₂CO + H₂NOH → (CH₃)₂CNOH + H₂O[1]

Experimental Protocol for Acetoxime Synthesis

A common method for preparing acetoxime involves the reaction of acetone with hydroxylamine hydrochloride.[2] The hydrochloride salt is typically neutralized in situ to release the free hydroxylamine for the reaction.

Materials:

-

Acetone

-

Hydroxylamine hydrochloride

-

A base (e.g., sodium carbonate or sodium hydroxide)

-

Solvent (e.g., water, ethanol)

-

Benzene (for extraction)

Procedure:

-

A solution of hydroxylamine hydrochloride is prepared in water.

-

The solution is neutralized by the careful addition of a base, such as sodium hydroxide, to a specific pH.

-

Acetone is then added to the solution containing the free hydroxylamine.

-

The reaction mixture is stirred at a controlled temperature, for instance, between 40-60°C, for a period of 60-180 minutes to allow for the formation of acetoxime.[2]

-

Upon completion, the acetoxime may separate as an oily layer or can be extracted from the aqueous solution using an organic solvent like benzene.[3]

-

The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed.

-

The crude acetoxime can be purified by distillation or recrystallization.[3] Pure acetoxime is a white crystalline solid.[1][4]

Quantitative Data for Acetoxime Synthesis

| Parameter | Value | Reference |

| Melting Point | 60-63 °C | [1] |

| Boiling Point | 135 °C | [1] |

| Density | 0.901 g/mL | [1] |

| Solubility in Water | 330 g/L (at 20 °C) | [1] |

Part 2: Synthesis of Acetoxime Benzoate

The second stage of the synthesis is the benzoylation of the newly formed acetoxime. This is an esterification reaction where the hydroxyl group of the oxime is acylated using a benzoylating agent.

Mechanism of Acetoxime Benzoylation

The synthesis of acetoxime benzoate from acetoxime is typically achieved by reacting it with benzoyl chloride in the presence of a base.[5][6] This reaction is a type of Schotten-Baumann reaction.[6][7] The base, often a tertiary amine like triethylamine or an aqueous base like sodium hydroxide, plays a crucial role.[5][7] It deprotonates the hydroxyl group of the acetoxime, forming a more nucleophilic oximate anion. This anion then attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of a tetrahedral intermediate. The intermediate subsequently collapses, expelling the chloride ion as a leaving group to yield the final product, acetoxime benzoate.[7] The base also serves to neutralize the hydrochloric acid byproduct formed during the reaction.[7][8]

Experimental Protocol for Acetoxime Benzoate Synthesis

The following is a representative procedure for the benzoylation of acetoxime.

Materials:

-

Acetoxime

-

Benzoyl chloride

-

Triethylamine

-

Chloroform (or another suitable organic solvent)

Procedure:

-

Acetoxime is dissolved in a suitable organic solvent, such as chloroform, in a reaction flask.[5]

-

A base, for instance, triethylamine, is added to the solution.[5]

-

The flask is cooled in an ice bath to a temperature of 0-5 °C.[5]

-

Benzoyl chloride is then added dropwise to the stirred solution while maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the reaction goes to completion.

-

The reaction mixture is then typically washed with water and a dilute acid or base solution to remove any unreacted starting materials and byproducts.

-

The organic layer is separated, dried, and the solvent is evaporated to yield the crude acetoxime benzoate.

-

The product can be further purified by recrystallization.

Quantitative Data for Acetoxime Benzoate

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₂ | [9] |

| Molecular Weight | 177.2 g/mol | [9] |

| CAS Number | 942-89-2 | [9][10] |

Potential Side Reaction: The Beckmann Rearrangement

A significant consideration in the chemistry of oximes and their derivatives, including acetoxime benzoate, is the potential for a Beckmann rearrangement. This is an acid-catalyzed rearrangement of an oxime to an N-substituted amide.[11][12] While the benzoylation is typically carried out under basic or neutral conditions to avoid this, the presence of acid could trigger this transformation.[5][13]

In the context of acetoxime, the Beckmann rearrangement would involve the migration of one of the methyl groups to the nitrogen atom, with the departure of the hydroxyl group (or a derivative of it, like the benzoate group) as a leaving group.[14][15] This process is stereospecific, with the group anti-periplanar to the leaving group migrating.[11][15] The resulting intermediate is then hydrolyzed to form N-methylacetamide.

Visualizations

Synthesis of Acetoxime

Caption: Reaction pathway for the synthesis of acetoxime.

Synthesis of Acetoxime Benzoate

Caption: Mechanism for the benzoylation of acetoxime.

Beckmann Rearrangement of Acetoxime

Caption: The acid-catalyzed Beckmann rearrangement of acetoxime.

References

- 1. Acetone oxime - Wikipedia [en.wikipedia.org]

- 2. CN112679379A - Preparation method of acetoxime - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesize of Acetone oxime_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzoylation - Unacademy [unacademy.com]

- 7. byjus.com [byjus.com]

- 8. quora.com [quora.com]

- 9. Page loading... [guidechem.com]

- 10. ACETOXIME BENZOATE | 942-89-2 [amp.chemicalbook.com]

- 11. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 12. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 13. Beckmann Rearrangement [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to Acetoxime Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoxime benzoate is an organic compound belonging to the class of O-acyl oximes. While specific research on Acetoxime benzoate is limited, the broader class of oximes and their derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of Acetoxime benzoate, including its chemical and physical properties, a detailed hypothetical synthesis protocol, and an exploration of its potential biological activities and mechanism of action based on related compounds. The guide also covers safety and handling information and visualizes key processes using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

Acetoxime benzoate, also known as (propan-2-ylideneamino) benzoate, is a white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| CAS Number | 942-89-2 | [1] |

| IUPAC Name | (propan-2-ylideneamino) benzoate | [1] |

| Synonyms | O-Benzoylacetoxime, Acetone O-benzoyloxime, 2-Propanone O-benzoyl oxime | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 42 °C | |

| Boiling Point | 257.6 °C at 760 mmHg | |

| Density | 1.03 g/cm³ | |

| Solubility | Soluble in ethanol, ether, chloroform, and ligroin. | [2] |

Synthesis of Acetoxime Benzoate: A Detailed Experimental Protocol

Synthesis of the Precursor: Acetoxime

Acetoxime is synthesized via the condensation of acetone with hydroxylamine.[2]

Materials:

-

Acetone

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Benzene (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Dissolve hydroxylamine hydrochloride in water.

-

Slowly add a solution of sodium hydroxide to neutralize the acid and liberate free hydroxylamine.

-

To this solution, add acetone and stir the mixture at room temperature. The reaction is typically monitored by TLC until completion.

-

The resulting acetoxime can be extracted from the aqueous solution using benzene.

-

The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude acetoxime.

-

Further purification can be achieved by distillation or recrystallization.

O-acylation of Acetoxime to form Acetoxime Benzoate

Materials:

-

Acetoxime

-

Benzoyl chloride

-

Pyridine (or another suitable base)

-

Anhydrous diethyl ether (or another suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve acetoxime in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine to the solution, followed by the dropwise addition of benzoyl chloride.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude Acetoxime benzoate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activity and Mechanism of Action

While there is a lack of direct studies on the biological activity of Acetoxime benzoate, the broader class of oxime esters has been investigated for various pharmacological properties, notably as antimicrobial agents.[4][5] Several studies have identified the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) as a potential target for oxime derivatives.[5][6]

Hypothetical Antimicrobial Mechanism of Action: Inhibition of FabH

FabH is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival.[7] This pathway is responsible for the production of fatty acids that are vital components of bacterial cell membranes. The inhibition of FabH disrupts this pathway, leading to bacterial cell death.

The proposed mechanism of action for Acetoxime benzoate, as a hypothetical antimicrobial agent, would involve its binding to the active site of the FabH enzyme, thereby inhibiting its function. This would prevent the condensation of acetyl-CoA with malonyl-ACP, the initial and rate-limiting step in fatty acid biosynthesis.

Spectroscopic Data

Spectroscopic data is essential for the characterization of Acetoxime benzoate.

| Spectroscopic Data | Details |

| ¹H NMR | Data available, typically showing signals for the methyl protons of the acetoxime moiety and the aromatic protons of the benzoate group. |

| ¹³C NMR | Data available for the carbon atoms in the molecule. |

| IR Spectroscopy | Expected to show characteristic peaks for C=N (oxime), C=O (ester), and aromatic C-H bonds. |

| Mass Spectrometry | GC-MS data is available, which would show the molecular ion peak and fragmentation patterns. |

Safety and Toxicology

Specific toxicological data for Acetoxime benzoate is not extensively documented. However, information on its constituent parts, acetoxime and benzoic acid, can provide some guidance.

-

Acetoxime: Can be harmful if swallowed and may cause skin and eye irritation.[4]

-

Benzoic Acid: Generally considered safe for use in food and cosmetics at low concentrations. High concentrations can cause irritation.[8]

As with any chemical compound, Acetoxime benzoate should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation. |

Applications in Drug Development and Research

The O-acyl oxime moiety is a versatile functional group in organic synthesis and can serve as a precursor to various nitrogen-containing heterocycles, which are common scaffolds in many pharmaceuticals.[9] The potential antimicrobial activity of Acetoxime benzoate, based on the activity of related compounds, suggests it could be a lead compound for the development of new antibacterial agents.[4][5] Further research is warranted to explore its biological activities and potential therapeutic applications.

Conclusion

Acetoxime benzoate is a readily synthesizable O-acyl oxime with potential for further investigation in the field of drug development. While direct biological data is currently scarce, the known activities of related oxime esters, particularly as antimicrobial agents targeting the FabH enzyme, provide a strong rationale for its study. This technical guide has summarized the available chemical and physical data, provided a detailed hypothetical synthesis protocol, and proposed a potential mechanism of action. It is hoped that this document will serve as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of Acetoxime benzoate and other O-acyl oximes.

References

- 1. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetone oxime - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2-Dithiole-3-Ones as Potent Inhibitors of the Bacterial 3-Ketoacyl Acyl Carrier Protein Synthase III (FabH) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacterial β-ketoacyl-acyl carrier protein synthase III (FabH) as a target for novel antibacterial agents design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. ijpcbs.com [ijpcbs.com]

An In-depth Technical Guide to Acetoxime Benzoate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 942-89-2

Abstract

This technical guide provides a comprehensive overview of acetoxime benzoate, a chemical intermediate with applications in organic synthesis. The document covers its chemical and physical properties, synthesis, and known applications, with a focus on information relevant to researchers and professionals in the chemical and pharmaceutical industries. While acetoxime benzoate serves as a building block in the synthesis of more complex molecules, detailed public-domain information regarding its direct application in specific drug development pathways is limited. This guide consolidates available data to serve as a foundational resource.

Chemical and Physical Properties

Acetoxime benzoate, also known as O-Benzoylacetoxime or 2-Propanone O-benzoyl oxime, is an organic compound with the molecular formula C10H11NO2[1][2][3]. It is characterized as a white to light yellow crystalline powder[2]. Key quantitative properties are summarized in Table 1.

| Property | Value | Source(s) |

| CAS Number | 942-89-2 | [1][2][3][4][5] |

| Molecular Formula | C10H11NO2 | [1][2][3] |

| Molecular Weight | 177.20 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder | [2] |

| Purity | Min. 98.0% (by GC) | |

| Boiling Point | ~220 °C | |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane), insoluble in water | |

| Topological Polar Surface Area | 38.7 Ų | [1][2] |

| Rotatable Bond Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Synthesis and Manufacturing

Acetoxime benzoate is typically synthesized through the reaction of acetoxime with a benzoylating agent, such as benzoyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct.

Caption: General synthesis workflow for acetoxime benzoate.

Plausible Reaction Mechanism

The synthesis likely proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of acetoxime acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.

Caption: Plausible reaction mechanism for the formation of acetoxime benzoate.

Experimental Protocol for Acetoxime (Precursor) Synthesis

A detailed and reliable method for the synthesis of the precursor, acetoxime, is available from Organic Syntheses. The following is an adapted summary of the procedure.

Materials:

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Acetone

-

Benzene (for extraction)

Procedure:

-

A solution of hydroxylamine hydrochloride is prepared and neutralized with a concentrated solution of sodium hydroxide.

-

Acetone is added to the neutralized hydroxylamine solution. The mixture is heated to approximately 70°C and then allowed to stand overnight to facilitate the formation of acetoxime.

-

The resulting acetoxime forms an oily layer which is then separated. The aqueous layer is extracted with benzene to recover any dissolved product.

-

The initial oil and the benzene extracts are combined.

-

The combined organic solution is then subjected to fractional distillation. The fraction boiling between 133-136°C is collected as pure acetoxime[6]. This product solidifies upon cooling into colorless needles with a melting point of 60-61°C[6].

Note: This protocol is for the synthesis of the precursor, acetoxime. A detailed, publicly available experimental protocol for the subsequent benzoylation to form acetoxime benzoate has not been identified in the reviewed literature.

Applications in Research and Drug Development

Acetoxime benzoate is primarily utilized as an intermediate in organic synthesis. Its applications are mainly in the preparation of more complex molecules for the pharmaceutical and agrochemical industries.

Caption: Role of acetoxime benzoate as a chemical intermediate.

While specific examples of commercial drugs synthesized directly using acetoxime benzoate are not prominent in the public domain, the oxime functional group is of significant interest in medicinal chemistry. For instance, related oxime derivatives are key intermediates in the synthesis of various biologically active compounds. The chemistry of oximes and their derivatives is leveraged in the construction of complex heterocyclic systems that form the core of many pharmaceutical agents.

Spectroscopic Data

Spectroscopic data for acetoxime benzoate is available through various public databases, which is crucial for quality control and characterization in a research and development setting.

| Data Type | Availability | Source(s) |

| 1H NMR | Available | [1] |

| 13C NMR | Available | [1] |

| GC-MS | Available | [1] |

| IR Spectra | Available | [1] |

Researchers requiring detailed spectral information, including peak assignments and coupling constants, are advised to consult the primary data sources cited in databases such as PubChem[1].

Safety and Handling

Detailed safety information for acetoxime benzoate is not extensively published. However, based on available data for similar chemical structures, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Acetoxime benzoate (CAS No. 942-89-2) is a valuable chemical intermediate for organic synthesis. This guide has provided a summary of its chemical and physical properties, a plausible synthesis pathway and mechanism, and an experimental protocol for its key precursor, acetoxime. While its direct role in the synthesis of specific commercial drugs is not widely documented, the chemical class of oxime esters is significant in the broader field of medicinal chemistry. The information and visualizations provided herein are intended to serve as a useful resource for researchers and professionals engaged in chemical synthesis and drug discovery.

References

An In-depth Technical Guide to Acetoxime Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of acetoxime benzoate, a chemical compound with applications in organic synthesis. The document details its chemical and physical properties, outlines a likely synthesis pathway, and presents relevant experimental considerations.

Chemical and Physical Properties

Acetoxime benzoate is an organic compound classified as an oxime ester. A summary of its key quantitative properties is provided below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 177.20 g/mol | [1] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| CAS Number | 942-89-2 | |

| Appearance | White to light yellow powder or crystal | |

| IUPAC Name | (propan-2-ylideneamino) benzoate | [1] |

| SMILES | CC(=NOC(=O)C1=CC=CC=C1)C | [1] |

| InChI | InChI=1S/C10H11NO2/c1-8(2)11-13-10(12)9-6-4-3-5-7-9/h3-7H,1-2H3 | [1] |

| InChIKey | CTIVZNURROIUHT-UHFFFAOYSA-N | [1] |

Synthesis of Acetoxime Benzoate: A Proposed Pathway

Acetoxime benzoate can be synthesized from its precursor, acetoxime. The overall process involves two main stages: the synthesis of acetoxime from acetone, followed by the esterification of acetoxime with a benzoyl group.

Logical Workflow for Acetoxime Benzoate Synthesis

Caption: A logical workflow diagram illustrating the two-stage synthesis of acetoxime benzoate from acetone.

Experimental Protocols

Synthesis of Acetoxime

The synthesis of acetoxime is a well-established process involving the condensation of acetone with hydroxylamine.

Materials:

-

Acetone

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

Procedure:

-

A solution of hydroxylamine is prepared.

-

Acetone is added to the hydroxylamine solution.[2]

-

The reaction mixture is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed.

-

The reaction is often heated to facilitate the condensation reaction.

-

Following the reaction, the acetoxime product can be isolated and purified, for example, by distillation or recrystallization.

Proposed Synthesis of Acetoxime Benzoate

The conversion of acetoxime to acetoxime benzoate is an esterification reaction. A plausible method would involve the reaction of acetoxime with a benzoylating agent, such as benzoyl chloride, in the presence of a base.

Materials:

-

Acetoxime

-

Benzoyl chloride

-

A suitable base (e.g., pyridine or triethylamine)

-

An appropriate solvent (e.g., dichloromethane or diethyl ether)

Procedure:

-

Acetoxime is dissolved in a suitable anhydrous solvent.

-

A base, such as pyridine, is added to the solution to act as a catalyst and to neutralize the hydrochloric acid byproduct.

-

Benzoyl chloride is added dropwise to the reaction mixture, typically at a reduced temperature to control the exothermic reaction.

-

The reaction is stirred for a specified period at room temperature or with gentle heating to ensure completion.

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any unreacted starting materials.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

-

The crude acetoxime benzoate can then be purified by techniques such as recrystallization or column chromatography.

Applications and Further Research

Acetoxime itself finds use as a corrosion inhibitor and as a reagent in organic synthesis.[2] Acetoxime benzoate is primarily utilized as an intermediate in various organic syntheses. Further research into the applications of acetoxime benzoate could explore its potential as a building block for more complex molecules in the fields of pharmaceuticals and materials science.

Analytical Characterization

The successful synthesis and purity of acetoxime benzoate can be confirmed using a variety of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.

-

Mass Spectrometry (MS): This technique can be used to determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the C=N and C=O bonds.

References

An In-depth Technical Guide on the Solubility of Acetoxime Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of acetoxime benzoate. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the expected solubility based on the chemical properties of related compounds and outlines a general experimental protocol for its determination.

Introduction to Acetoxime Benzoate

Acetoxime benzoate, with the chemical formula C₁₀H₁₁NO₂, is an organic compound that belongs to the class of oxime esters. Its structure consists of a benzoate group attached to the oxygen atom of acetoxime. Understanding its solubility is crucial for its application in organic synthesis, formulation development, and other research areas where it may be utilized as a reagent or intermediate.

Expected Solubility Profile of Acetoxime Benzoate

Based on the general solubility principles of benzoate esters and similar organic compounds, the expected qualitative solubility of acetoxime benzoate in various common solvents is summarized below. Benzoate esters are typically soluble in organic solvents and exhibit low solubility in water.

| Solvent | Solvent Type | Expected Qualitative Solubility |

| Water | Polar Protic | Low to Insoluble |

| Ethanol | Polar Protic | Soluble |

| Methanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Dichloromethane | Nonpolar | Soluble |

| Chloroform | Nonpolar | Soluble |

| Toluene | Nonpolar | Soluble |

| Hexane | Nonpolar | Sparingly Soluble to Insoluble |

| Diethyl Ether | Nonpolar | Soluble |

Experimental Protocol for Determining the Solubility of an Organic Compound

The following is a general experimental protocol that can be adapted to determine the solubility of acetoxime benzoate in a specific solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the solubility of acetoxime benzoate in a given solvent at a specific temperature.

Materials:

-

Acetoxime benzoate (solid)

-

Selected solvent(s)

-

Analytical balance

-

Vials or test tubes with caps

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of acetoxime benzoate to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker with temperature control and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the solution to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification of the Dissolved Solute:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility in terms of mass per volume of solvent (e.g., g/L or mg/mL).

-

-

Spectroscopic/Chromatographic Method (Requires a pre-established calibration curve):

-

Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

-

Determine the concentration of acetoxime benzoate in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as a concentration (e.g., mol/L or g/100 mL) at the specified temperature.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the qualitative and quantitative determination of the solubility of an organic compound.

A Technical Guide to the Spectral Analysis of Acetoxime Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Acetoxime Benzoate (Propan-2-one O-benzoyl oxime), focusing on its characterization through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document outlines the expected spectral data, provides detailed experimental protocols for data acquisition, and presents logical workflows for analysis.

Introduction

Acetoxime benzoate (C₁₀H₁₁NO₂) is an organic compound with the IUPAC name (propan-2-ylideneamino) benzoate.[1] Its molecular weight is 177.20 g/mol .[1] Accurate structural confirmation and purity assessment are critical in research and development, for which NMR and IR spectroscopy are indispensable tools. This guide serves as a core reference for the spectral properties of this compound.

Chemical Structure

The chemical structure of Acetoxime Benzoate is foundational to understanding its spectral data. The key functional groups include a benzoate ester, an oxime C=N double bond, and two methyl groups.

References

Acetoxime Benzoate: A Technical Guide to Safe Handling and Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Acetoxime benzoate (CAS No. 942-89-2). The following sections detail the compound's properties, potential hazards, and recommended procedures for its safe use in a laboratory setting. All quantitative data has been summarized in structured tables for ease of reference, and key procedures are visualized through diagrams.

Chemical and Physical Properties

Acetoxime benzoate is a white to light yellow crystalline powder.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 177.2 g/mol | [1][2][3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 42 °C | |

| Boiling Point | 120 °C at 1.5 mmHg | |

| CAS Number | 942-89-2 | [1][3][4] |

Safety and Hazard Information

For the related compound Acetoxime (CAS No. 127-06-0), the following hazards are identified:

-

May cause an allergic skin reaction.[7]

-

Suspected of causing cancer.[7]

-

May cause drowsiness or dizziness.[7]

-

May cause damage to organs (blood) through prolonged or repeated exposure.[5][7]

Given these potential hazards for a closely related compound, it is prudent to handle Acetoxime benzoate with a high degree of caution and to utilize appropriate personal protective equipment.

Handling and Storage

Proper handling and storage procedures are crucial to minimize risk when working with Acetoxime benzoate.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid inhalation of dust.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][7]

-

Ground and bond containers and receiving equipment to prevent static discharge.[5][6]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

-

Store in a designated flammables area.[5]

-

Incompatible materials include strong oxidizing agents.[5]

Experimental Protocols

No specific experimental protocols for Acetoxime benzoate were found in the provided search results. The following is a generalized workflow for handling a solid chemical like Acetoxime benzoate in a laboratory setting.

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[5][6]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6][9] If irritation persists, seek medical attention.[9]

-

Inhalation: Move the exposed person to fresh air.[6][9] If breathing is difficult, give oxygen.[8] If not breathing, give artificial respiration.[9] Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[5][6] Seek immediate medical attention.[9]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

-

Specific Hazards: Hazardous combustion products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5] Containers may explode when heated.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][10]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation.[5] Avoid dust formation.[5] Remove all sources of ignition.[5]

-

Environmental Precautions: Prevent product from entering drains or waterways.[5][11]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[5]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling Acetoxime benzoate:

-

Eye/Face Protection: Tight-sealing safety goggles.[5]

-

Skin Protection: Impervious gloves and protective clothing to prevent skin contact.[5]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Biological Pathways and Experimental Data

There is no information in the provided search results regarding specific biological signaling pathways for Acetoxime benzoate. The focus of the available literature is on its chemical properties and safety handling. Similarly, no specific experimental protocols beyond general handling were identified.

Disclaimer

This document is intended as a guide for trained professionals and should not be considered a substitute for a comprehensive risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical. All users should be trained in proper laboratory techniques and emergency procedures.

References

- 1. Page loading... [guidechem.com]

- 2. Acetoxime benzoate | C10H11NO2 | CID 569855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. ACETOXIME BENZOATE | 942-89-2 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. Registration Dossier - ECHA [echa.europa.eu]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Acetoxime Benzoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Acetoxime benzoate (CAS No. 942-89-2). Due to the limited availability of specific, publicly accessible quantitative stability data for this compound, this guide synthesizes information from safety data sheets, general knowledge of oxime and benzoate chemistry, and established principles of pharmaceutical stability testing. The experimental protocols and degradation pathways described herein are based on standard methodologies and chemical theory, providing a framework for in-house stability assessments.

Summary of Physicochemical Properties and Storage

A foundational understanding of Acetoxime benzoate's properties is crucial for its proper handling and storage.

| Property | Value | Reference |

| CAS Number | 942-89-2 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |

| Molecular Weight | 177.20 g/mol | [1] |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 46-48 °C | [3] |

| Storage Temperature | 2-8°C; Cool, dry, well-ventilated area | [4] |

Recommended Storage Conditions

To ensure the integrity and stability of Acetoxime benzoate, the following storage conditions are recommended based on available safety data sheets and general chemical handling principles:

-

Temperature: Store in a cool, dry place. Some suppliers recommend refrigerated storage at 2-8°C.[4] Avoid exposure to high temperatures and direct heat sources.

-

Light: Store in a light-resistant container to prevent potential photodegradation.

-

Moisture: Keep the container tightly sealed to protect from moisture, which could facilitate hydrolysis.

-

Incompatibilities: Store away from strong oxidizing agents.[5]

-

Ventilation: Ensure storage in a well-ventilated area.

Potential Degradation Pathways

Based on the chemical structure of Acetoxime benzoate, an O-acyl oxime, the following degradation pathways are plausible under stress conditions. It is important to note that specific degradation products for Acetoxime benzoate have not been detailed in the public literature.

Hydrolysis

The ester linkage in Acetoxime benzoate is susceptible to hydrolysis, which can be catalyzed by both acids and bases. This process would lead to the cleavage of the ester bond, yielding benzoic acid and acetoxime. While oximes are generally more resistant to hydrolysis than imines, the reaction can be facilitated by heating in the presence of inorganic acids.[6][7]

Caption: Hypothetical hydrolytic degradation of Acetoxime benzoate.

Photodegradation

O-acyl oximes are known to be susceptible to photodegradation upon exposure to light, particularly UV radiation. This can lead to the homolytic cleavage of the N-O bond, generating nitrogen-centered and carboxyl radicals. These reactive intermediates can then undergo a variety of subsequent reactions, leading to a complex mixture of degradation products. The specific photoproducts would depend on the solvent and the presence of oxygen.

References

- 1. Acetoxime benzoate | C10H11NO2 | CID 569855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 942-89-2 | CAS DataBase [m.chemicalbook.com]

- 4. Propan-2-one O-benzoyl oxime | 942-89-2 [sigmaaldrich.com]

- 5. 2-Propanone oxime(127-06-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Shelf Life and Stability of Acetoxime Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Acetoxime benzoate (Propan-2-one O-benzoyl oxime), a key chemical intermediate. The information herein is intended to support research, development, and quality control activities by outlining potential degradation pathways, recommended stability testing protocols, and illustrative stability data.

Introduction to Acetoxime Benzoate Stability

Acetoxime benzoate, with the chemical formula C₁₀H₁₁NO₂, is an organic compound that, while generally stable under recommended storage conditions, can be susceptible to degradation through various mechanisms, primarily hydrolysis. Understanding its stability profile is critical for ensuring its quality, purity, and performance in downstream applications. This guide details the factors influencing its shelf life and the methodologies to assess its stability.

While specific, publicly available long-term stability studies on Acetoxime benzoate are limited, this guide synthesizes information on the stability of related chemical moieties—specifically O-acyl oximes and benzoyl esters—to provide a robust framework for its stability assessment.

Illustrative Quantitative Stability Data

The following tables present hypothetical data from forced degradation studies to illustrate the potential stability profile of Acetoxime benzoate under various stress conditions. This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Illustrative Degradation of Acetoxime Benzoate Under Stress Conditions

| Stress Condition | Parameters | Duration | Acetoxime Benzoate Assay (%) | Total Impurities (%) |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 85.2 | 14.8 |

| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | 78.5 | 21.5 |

| Oxidative | 3% H₂O₂ | 24 hours | 92.1 | 7.9 |

| Thermal | 60°C | 7 days | 95.8 | 4.2 |

| Photolytic | ICH Option 2 | 7 days | 98.3 | 1.7 |

Table 2: Illustrative Shelf Life Projection at Different Storage Conditions

| Storage Condition | Temperature | Relative Humidity | Projected Shelf Life (Months) |

| Long-Term | 25°C | 60% RH | 24 |

| Accelerated | 40°C | 75% RH | 6 |

| Refrigerated | 5°C | - | >36 |

Potential Degradation Pathways

The primary degradation pathway for Acetoxime benzoate is anticipated to be hydrolysis, which can occur at two main sites on the molecule: the oxime ester linkage and the benzoyl ester linkage.

Hydrolytic Degradation

Under aqueous conditions, particularly in the presence of acid or base catalysts, Acetoxime benzoate can undergo hydrolysis.

-

Cleavage of the O-C=O bond: This is a typical ester hydrolysis reaction, which would yield Acetone oxime and Benzoic acid.

-

Cleavage of the C=N-O bond: Hydrolysis at the oxime functionality, often facilitated by acidic conditions, would lead to the formation of Acetone and hydroxylamine, along with benzoic acid from the subsequent breakdown of the unstable intermediate.

The following diagram illustrates these potential hydrolytic degradation pathways.

Experimental Protocols for Stability Studies

To experimentally determine the shelf life and degradation profile of Acetoxime benzoate, a series of forced degradation studies should be conducted. These studies are essential for developing and validating a stability-indicating analytical method.

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

a) Acidic Hydrolysis:

-

Prepare a solution of Acetoxime benzoate in a suitable solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Withdraw samples at appropriate time points, neutralize with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute to a known concentration for analysis.

b) Alkaline Hydrolysis:

-

Prepare a solution of Acetoxime benzoate and dilute with 0.1 M sodium hydroxide.

-

Incubate at a controlled temperature (e.g., 40°C) for a shorter duration (e.g., 8 hours) due to expected faster degradation.

-

Withdraw samples, neutralize with a suitable acid (e.g., 0.1 M hydrochloric acid), and prepare for analysis.

c) Oxidative Degradation:

-

Dissolve Acetoxime benzoate in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

-

Maintain the solution at room temperature for a specified period (e.g., 24 hours).

-

Withdraw samples and analyze directly or after appropriate dilution.

d) Thermal Degradation:

-

Store solid Acetoxime benzoate in a thermostatically controlled oven at an elevated temperature (e.g., 60°C or 80°C) for an extended period (e.g., 7 days).

-

Also, prepare a solution of the compound and expose it to the same thermal stress.

-

At the end of the study, dissolve the solid sample and dilute both the solid and solution samples for analysis.

e) Photolytic Degradation:

-

Expose solid Acetoxime benzoate and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light by wrapping in aluminum foil.

-

Analyze the light-exposed and control samples.

Stability-Indicating Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying Acetoxime benzoate from its potential degradation products.

a) Method Development:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a wavelength where Acetoxime benzoate and its potential degradation products have significant absorbance.

-

Forced degradation samples are used to challenge the method's specificity and ensure that all degradation products are well-resolved from the parent peak and each other.

b) Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

The following diagram illustrates a typical workflow for a forced degradation study.

Recommended Storage Conditions and Shelf Life

Based on the general stability of related compounds, the following storage conditions are recommended for Acetoxime benzoate to ensure its long-term stability:

-

Store in a well-closed container.

-

Protect from light.

-

Store in a cool, dry place.

While a definitive shelf life must be established through formal stability studies, a preliminary estimate would be 24-36 months when stored under the recommended conditions.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of Acetoxime benzoate. The primary degradation mechanism is likely hydrolysis, leading to the formation of Acetone oxime, Benzoic acid, Acetone, and Hydroxylamine. A comprehensive forced degradation study coupled with a validated stability-indicating HPLC method is essential for accurately determining the shelf life and ensuring the quality of Acetoxime benzoate in its intended applications. The illustrative data and protocols provided herein serve as a valuable resource for researchers and scientists in the field of drug development and chemical synthesis.

Acetoxime benzoate degradation products

An In-depth Technical Guide to the Degradation of Acetoxime Benzoate

Introduction

Acetoxime benzoate, also identified as Propan-2-one O-benzoyl oxime or O-Benzoylacetoxime, is an organic compound belonging to the oxime ester class of molecules.[1][2] Its chemical structure consists of an acetoxime moiety linked to a benzoate group via an ester linkage to the oxime's oxygen atom. Oxime esters are recognized for their utility as non-radical and radical photoinitiators in polymerization processes and in various organic synthesis applications.[3][4][5][6][7]

The stability of a chemical compound is a critical parameter, particularly in applications such as pharmaceuticals, agrochemicals, and materials science. Degradation of the active compound can lead to loss of efficacy, formation of potentially toxic byproducts, and changes in the physical and chemical properties of a formulation. This technical guide provides a comprehensive overview of the potential degradation pathways of acetoxime benzoate, based on the established chemistry of oxime esters. It outlines the likely degradation products, presents generalized experimental protocols for stability testing, and offers a framework for the quantitative analysis of its degradation.

Postulated Degradation Pathways and Products

The degradation of acetoxime benzoate is anticipated to proceed through three primary pathways: hydrolysis, photolysis, and thermolysis. Each pathway is initiated by a different environmental stressor and leads to a distinct profile of degradation products.

Hydrolytic Degradation

Hydrolysis involves the cleavage of chemical bonds by reaction with water. For acetoxime benzoate, the most susceptible bond is the ester linkage between the acetoxime and benzoate groups. This reaction can be catalyzed by the presence of acids or bases.[8][9] Based on the principles of ester hydrolysis, the reaction is expected to yield acetoxime and benzoic acid as the primary degradation products. Studies on related oxime derivatives show that alkaline conditions can efficiently hydrolyze acyl derivatives to regenerate the parent oxime.[10] While oximes are generally more resistant to hydrolysis than analogous hydrazones, the process is a critical pathway to consider in aqueous environments.[8][9]

Photolytic Degradation

Oxime esters are well-known for their photoreactivity.[3] The principal photochemical event for this class of compounds is the homolytic cleavage (photolysis) of the nitrogen-oxygen (N-O) bond upon absorption of ultraviolet (UV) light.[3][7][11] This bond scission is a highly efficient process that generates two radical species: an iminyl radical and a benzoyloxy radical.

-

Iminyl Radical ((CH₃)₂C=N•) : This radical can undergo various subsequent reactions, including recombination or hydrogen abstraction from the solvent or other molecules.

-

Benzoyloxy Radical (C₆H₅COO•) : This radical can decarboxylate to form a phenyl radical (C₆H₅•) and carbon dioxide. The phenyl radical can then abstract a hydrogen atom to form benzene.

Another potential photochemical reaction is the E/Z isomerization around the carbon-nitrogen double bond, which can compete with the N-O bond cleavage and may reduce the overall quantum yield of degradation.[6][11]

Thermal Degradation

At elevated temperatures, acetoxime benzoate is expected to undergo thermal decomposition. Research on structurally related O-benzyl ketoxime ethers indicates that thermolysis can proceed through the homolytic scission of both the N-O and O-C bonds.[12] For acetoxime benzoate, this suggests that the N-O bond is the most likely point of cleavage, similar to the photolytic pathway, yielding the same initial radical intermediates. At very high temperatures, the primary degradation product, benzoic acid, can further decompose into benzene and carbon dioxide.[13]

The following diagram illustrates the primary postulated degradation pathways for acetoxime benzoate.

Quantitative Analysis of Degradation

| Stress Condition | Duration | Temp (°C) | Acetoxime Benzoate Assay (%) | Acetoxime (%) | Benzoic Acid (%) | Total Degradants (%) | Mass Balance (%) |

| Hydrolysis | |||||||

| 0.1 N HCl | 24 h | 60 | 85.2 | 5.1 | 9.5 | 14.6 | 99.8 |

| Water | 24 h | 60 | 98.1 | 0.8 | 1.0 | 1.8 | 99.9 |

| 0.1 N NaOH | 4 h | 40 | 72.5 | 9.8 | 17.5 | 27.3 | 99.8 |

| Oxidation | |||||||

| 3% H₂O₂ | 24 h | 25 | 95.5 | Not Detected | Not Detected | 4.2 (Other) | 99.7 |

| Photolysis | |||||||

| UV Light (254 nm) | 48 h | 25 | 65.8 | Not Quantified | Not Quantified | 33.5 | 99.3 |

| Thermolysis | |||||||

| Solid State | 7 days | 80 | 92.3 | Not Detected | Not Detected | 7.5 (Other) | 99.8 |

Experimental Protocols for Degradation Studies

The following section details generalized methodologies for conducting forced degradation studies on acetoxime benzoate. These protocols are designed to identify potential degradation products and determine the intrinsic stability of the molecule.

Materials and Equipment

-

Acetoxime Benzoate reference standard

-

High-purity solvents (Acetonitrile, Methanol, Water)

-

Acids (Hydrochloric acid) and bases (Sodium hydroxide)

-

Oxidizing agent (Hydrogen peroxide)

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

-

Photostability chamber with controlled UV and visible light output

-

Temperature-controlled ovens

-

pH meter

General Procedure for Stress Testing

-

Stock Solution Preparation : Prepare a stock solution of acetoxime benzoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions : Expose the stock solution to the following conditions in separate experiments:

-

Acid Hydrolysis : Mix the stock solution with 0.1 N HCl and heat at 60-80°C.

-

Base Hydrolysis : Mix the stock solution with 0.1 N NaOH and maintain at room temperature or slightly elevated temperature (e.g., 40°C).

-

Neutral Hydrolysis : Mix the stock solution with purified water and heat at 60-80°C.

-

Oxidative Degradation : Mix the stock solution with a 3-30% solution of hydrogen peroxide and keep at room temperature.

-

Thermal Degradation : Expose a solid sample of acetoxime benzoate to dry heat (e.g., 80°C) in a temperature-controlled oven.

-

Photolytic Degradation : Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis : At specified time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration for analysis by a stability-indicating analytical method, typically HPLC.

Analytical Method (Example)

-

Instrument : HPLC with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a wavelength determined by the UV spectrum of acetoxime benzoate, or MS detection for peak identification.

-

Analysis : Calculate the percentage of remaining acetoxime benzoate and the percentage of each degradation product by comparing peak areas to those of a reference standard.

The following diagram illustrates a typical workflow for a forced degradation study.

Conclusion and Recommendations

Based on the established chemistry of the oxime ester functional group, acetoxime benzoate is most susceptible to degradation via photolysis and hydrolysis. Photolytic degradation is expected to proceed through N-O bond cleavage, generating radical species, while hydrolysis will likely cleave the ester bond to yield acetoxime and benzoic acid. Thermal degradation may also occur, primarily following a radical pathway similar to photolysis.

Due to the absence of specific degradation studies on acetoxime benzoate in the public domain, it is highly recommended that comprehensive forced degradation studies be conducted. These studies should aim to:

-

Definitively identify the degradation products formed under hydrolytic, oxidative, photolytic, and thermal stress using techniques like LC-MS/MS and NMR.

-

Quantify the rate and extent of degradation under each condition to establish a complete stability profile.

-

Develop and validate a stability-indicating analytical method for the routine quality control and stability monitoring of acetoxime benzoate and products containing it.

The execution of these studies will provide the necessary data to ensure the safe and effective use of acetoxime benzoate in its intended applications.

References

- 1. Acetoxime benzoate | C10H11NO2 | CID 569855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ACETOXIME BENZOATE | 137160-76-0 [amp.chemicalbook.com]

- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 4. repositum.tuwien.at [repositum.tuwien.at]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CCCXXVIII.—The isomerism of the oximes. Part XXIII. Acyl derivatives - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 12. Thermal decomposition of O-benzyl ketoximes; role of reverse radical disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Acetoxime Benzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoxime benzoate (Propan-2-one O-benzoyl oxime), with the CAS number 942-89-2 and the molecular formula C₁₀H₁₁NO₂, is a versatile organic building block. It belongs to the class of O-acyl oximes, which are recognized for their utility in the formation of carbon-nitrogen bonds, a fundamental transformation in the synthesis of a wide array of nitrogen-containing compounds. This document provides detailed application notes and experimental protocols for the use of Acetoxime benzoate in organic synthesis, with a focus on its role as a precursor to iminyl radicals for the construction of heterocyclic frameworks. Such structures are prevalent in pharmaceuticals and agrochemicals.

Key Applications

The primary application of Acetoxime benzoate in organic synthesis is as a precursor for the generation of iminyl radicals. These reactive intermediates can undergo intramolecular cyclization reactions to form various nitrogen-containing heterocycles, which are key structural motifs in many biologically active molecules.

Iminyl Radical Generation and Intramolecular Cyclization

O-acyl oximes, such as Acetoxime benzoate, can undergo homolytic cleavage of the weak N-O bond upon thermal or photochemical induction to generate an iminyl radical and a carboxyl radical. The iminyl radical can then participate in intramolecular cyclization reactions, typically a 5-exo-trig cyclization, to form five-membered rings like pyrrolines. This strategy provides a powerful tool for the synthesis of substituted pyrrolines and related heterocycles from acyclic precursors.

Reaction Scheme:

Caption: General workflow for iminyl radical generation and cyclization.

Experimental Protocols

The following are generalized protocols for the application of O-acyl oximes in radical cyclization reactions. These can be adapted for Acetoxime benzoate with appropriate modifications based on the specific substrate.

Protocol 1: Photochemical Synthesis of Phenanthridines from O-Acyl Oximes of Biphenyl-2-carboxaldehydes

This protocol is adapted from the synthesis of phenanthridines, which are valuable scaffolds in medicinal chemistry.[1]

Reaction:

Materials:

-

Biphenyl-2-carboxaldehyde O-acetyl oxime (or analogous O-benzoyl oxime)

-

Hexane (or other suitable solvent)

-

400 W medium-pressure mercury lamp with a Pyrex filter

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the biphenyl-2-carboxaldehyde O-acyl oxime (e.g., 0.5 mmol) in hexane (50 mL) in a quartz reaction vessel equipped with a magnetic stirrer and a gas inlet/outlet.

-

Purge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

Irradiate the solution with a 400 W medium-pressure mercury lamp through a Pyrex filter at room temperature while maintaining a gentle flow of the inert gas.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired phenanthridine derivative.

Quantitative Data for a Related Reaction:

| Starting Material | Product | Yield | Reference |

| 2',3'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime | 4-methoxyphenanthridine | 54% | [1] |

Protocol 2: Microwave-Promoted Iminyl Radical Cyclization for the Synthesis of Pyrrolines

This protocol is a general method for the synthesis of functionalized pyrrolines from γ,δ-unsaturated O-phenyl oximes, which can be adapted for O-benzoyl oximes like derivatives of Acetoxime benzoate.[2]

Reaction:

Materials:

-

γ,δ-Unsaturated O-phenyl oxime (or analogous O-benzoyl oxime)

-

Radical trap (e.g., allylsulfone, TEMPO)

-

Trifluorotoluene (PhCF₃) or other suitable high-boiling solvent

-

Microwave reactor

-

Standard glassware for organic synthesis

Procedure:

-

In a microwave vial, combine the γ,δ-unsaturated O-phenyl oxime (1.0 equiv), the radical trap (e.g., 1.5 equiv of allylsulfone), and the solvent (to achieve a concentration of ~0.1 M).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120 °C and maintain this temperature for the specified reaction time (e.g., 30-60 minutes), as determined by optimization experiments.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel with a suitable eluent to yield the functionalized pyrroline.

Quantitative Data for a Related Reaction:

| O-phenyloxime Substrate | Radical Trap | Product | Yield |

| 1-phenyl-5-hexen-1-one O-phenyl oxime | Allylsulfone | 2-methyl-5-(phenylsulfonylmethyl)-... | 75% |

| 1-(4-methoxyphenyl)-5-hexen-1-one O-phenyl oxime | TEMPO | 2-(4-methoxyphenyl)-5-((2,2,6,6-...) | 85% |

Signaling Pathways and Logical Relationships

The generation of the iminyl radical from Acetoxime benzoate and its subsequent cyclization can be visualized as a multi-step process.

Caption: Iminyl radical formation and cyclization pathway.

Applications in Drug Development

Conclusion

Acetoxime benzoate serves as a valuable and accessible precursor for the generation of iminyl radicals. These reactive intermediates can be effectively utilized in intramolecular cyclization reactions to synthesize a variety of nitrogen-containing heterocycles, particularly substituted pyrrolines. The photochemical and microwave-assisted protocols outlined provide efficient and adaptable methods for researchers in organic synthesis and drug development to access these important structural motifs. Further exploration of the reactivity of Acetoxime benzoate and related O-acyl oximes is expected to uncover new synthetic transformations and applications.

References

Acetoxime Benzoate as a Coupling Reagent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoxime benzoate, also known as O-benzoylacetoxime, is an organic compound with the chemical formula C₁₀H₁₁NO₂. While not as commonly employed as other mainstream coupling reagents, it belongs to the class of O-acyl oximes, which have been investigated for their utility in amide bond formation, a cornerstone of peptide synthesis and medicinal chemistry. This document provides an overview of its potential applications, a proposed reaction mechanism, and representative experimental protocols for its use as a coupling reagent in the synthesis of amides and peptides.

Principle of Operation

The utility of acetoxime benzoate as a coupling reagent lies in its ability to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. The reaction proceeds through the formation of an active ester intermediate. The acetoxime moiety serves as a good leaving group, facilitating the subsequent aminolysis to form the desired amide bond.

Proposed Reaction Mechanism

The proposed mechanism for amide bond formation using acetoxime benzoate involves a two-step process:

-

Activation of the Carboxylic Acid: The carboxylic acid reacts with acetoxime benzoate in the presence of a base. The base deprotonates the carboxylic acid, forming a carboxylate anion. This anion then attacks the carbonyl carbon of acetoxime benzoate, leading to the formation of a mixed anhydride intermediate and the release of the acetoxime anion.

-

Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid (the mixed anhydride). This results in the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and regenerates the acetoxime as a byproduct.

Caption: Proposed mechanism of acetoxime benzoate as a coupling reagent.

Applications

Acetoxime benzoate can be utilized as a coupling reagent in the following applications:

-

General Amide Synthesis: For the formation of amide bonds between a variety of carboxylic acids and amines. This is a fundamental transformation in organic synthesis with broad applications in the preparation of pharmaceuticals, agrochemicals, and polymers.

-

Peptide Synthesis: In the stepwise synthesis of peptides, where it can be used to couple N-protected amino acids to the free amino group of a growing peptide chain. While not as prevalent as reagents like HATU or HBTU, it offers an alternative activation strategy.

Experimental Protocols

Note: The following protocols are representative and may require optimization based on the specific substrates used.

Protocol 1: General Procedure for Amide Synthesis

This protocol describes a general method for the coupling of a carboxylic acid with a primary or secondary amine using acetoxime benzoate.

Materials:

-

Carboxylic acid

-

Amine

-

Acetoxime benzoate

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)

-

Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Reaction vessel

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

In a clean, dry reaction vessel, dissolve the carboxylic acid (1.0 eq.) and acetoxime benzoate (1.1 eq.) in the chosen anhydrous solvent.

-

Add the base (1.2 eq.) to the solution and stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

-

Slowly add the amine (1.0 eq.) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

-

Upon completion, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl).

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure amide.

Caption: General workflow for amide synthesis using acetoxime benzoate.

Protocol 2: Representative Procedure for Dipeptide Synthesis

This protocol outlines a method for the coupling of an N-protected amino acid to an amino acid ester.

Materials:

-

N-protected amino acid (e.g., Fmoc-Ala-OH or Boc-Gly-OH)

-

Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

-

Acetoxime benzoate

-

Anhydrous DMF

-

DIPEA

-

Standard work-up and purification equipment

Procedure:

-

To a solution of the N-protected amino acid (1.0 eq.) in anhydrous DMF, add acetoxime benzoate (1.1 eq.) and DIPEA (2.2 eq.).

-

Stir the mixture at room temperature for 20 minutes to pre-activate the amino acid.

-

In a separate flask, neutralize the amino acid ester hydrochloride (1.0 eq.) with DIPEA (1.1 eq.) in anhydrous DMF.

-

Add the neutralized amino acid ester solution to the pre-activated N-protected amino acid solution.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude dipeptide by flash column chromatography.

Quantitative Data

Currently, there is a lack of extensive published quantitative data specifically for acetoxime benzoate as a coupling reagent in peer-reviewed literature. The efficiency of the coupling reaction, including yields and reaction times, will be highly dependent on the specific substrates, solvent, and base used. Researchers are encouraged to perform small-scale optimization experiments to determine the ideal conditions for their particular application.

For comparison, established coupling reagents often provide yields in the range of 70-95% for standard peptide couplings. It is anticipated that yields with acetoxime benzoate would be substrate-dependent.

| Parameter | Typical Range for Standard Coupling Reagents | Expected Range for Acetoxime Benzoate |

| Yield | 70-95% | Substrate-dependent, requires optimization |

| Reaction Time | 1-4 hours | 4-12 hours (or longer), substrate-dependent |

| Equivalents of Reagent | 1.0 - 1.5 | 1.1 - 1.2 (recommended) |

| Equivalents of Base | 2.0 - 3.0 | 2.0 - 3.0 (recommended) |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Yield | Incomplete activation of the carboxylic acid. | Increase the pre-activation time. Ensure all reagents and solvents are anhydrous. |

| Low reactivity of the amine. | Increase the reaction temperature or prolong the reaction time. | |

| Side Reactions | Racemization of the activated amino acid. | Perform the reaction at a lower temperature (e.g., 0 °C). Add a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt). |